1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid
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Overview
Description
“1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid” is a chemical compound. The tert-butoxy carbonyl (BOC) group in the compound is a common protecting group used in organic synthesis .
Synthesis Analysis
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Chemical Reactions Analysis
Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Scientific Research Applications
Nucleophilic O-Transfer and Cyclization
Research by Ishiguro et al. (2002) demonstrates the reactivity of imidazolylidenes with singlet oxygen, leading to the formation of carbonyl oxide intermediates. These intermediates undergo nucleophilic O-transfer and cyclization, highlighting a pathway for generating bis-imine and carbene-CO2 adducts, which could be relevant for synthesizing related pyrazoloimidazole derivatives (Ishiguro, Hirabayashi, Nojima, & Sawaki, 2002).
Reactivity with Carboxylic Acids
Mironovich and Shcherbinin (2014) investigated the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives with carboxylic acids, leading to the formation of amides. This study illustrates the chemical versatility and potential for functional group modification in related pyrazoloimidazole compounds, which may be useful in synthesizing diverse derivatives with various biological activities (Mironovich & Shcherbinin, 2014).
Antibacterial Activity
Prasad (2021) explored the design and synthesis of imidazo[1,2-a]pyrazin-6-yl ethan-1-amine derivatives, highlighting their antibacterial activity. This research underscores the potential of pyrazoloimidazole derivatives in developing new antibacterial agents, with the protection and reaction strategies offering insights into structurally related compounds' synthesis and functionalization (Prasad, 2021).
Catalytic Activity in Olefin Epoxidation
Pereira et al. (2007) demonstrated the catalytic activity of a molybdenum(VI) dimer in the epoxidation of cyclic olefins, using tert-butyl hydroperoxide as the oxidant. This study highlights the potential application of related pyrazoloimidazole compounds in catalysis, particularly in synthesizing epoxides under mild conditions (Pereira, Balula, Paz, Valente, Pillinger, Klinowski, & Gonçalves, 2007).
Mechanism of Action
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)13-4-5-14-8(13)7(6-12-14)9(15)16/h6H,4-5H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIBKMQRIFTWKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C1=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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